molecular formula C22H23N3O4S B2495255 N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 899982-65-1

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Cat. No. B2495255
M. Wt: 425.5
InChI Key: NUGIUKOKRIHTRZ-UHFFFAOYSA-N
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Description

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide belongs to a class of compounds that often have significant biological activity. Research on similar compounds has focused on their synthesis, molecular structure, and potential applications in various fields.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including the formation of tetrahydronaphthalen derivatives and subsequent functionalization with oxadiazole and tosyl groups. For instance, compounds have been synthesized by N-substitution reactions incorporating tosyl, piperidine, and 1,3,4-oxadiazole moieties, indicating a possible pathway for the synthesis of the target compound (Sattar et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as 5,6,7,8-Tetrahydronaphthalen derivatives, reveals the importance of substituent types and positions on the core structure. Structural modifications can significantly impact the compound's properties and activity (Leopoldo et al., 2007).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including nucleophilic substitutions and cyclizations. The presence of oxadiazole and tosyl groups contributes to the compound's reactivity and potential interactions with biological targets (Drawanz et al., 2017).

Physical Properties Analysis

The physical properties of compounds like N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide can be influenced by their molecular structures. For example, atropisomerism observed in thiazolidin-4-ones derived from tetrahydronaphthalene indicates how stereochemistry might affect the physical properties of similar compounds (Drawanz et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be assessed through studies on related compounds. The functional groups present, such as the 1,3,4-oxadiazole and tosyl groups, play critical roles in the chemical behavior of these molecules (Sattar et al., 2020).

Scientific Research Applications

Anticancer Potential

  • Oxadiazole-based Anticancer Agents : A study by Altıntop et al. (2018) designed and synthesized 1,3,4-oxadiazole derivatives to investigate their cytotoxic effects against various cancer cell lines. Notably, these compounds exhibited significant anticancer activity, including apoptosis induction and mitochondrial membrane depolarization in A549 human lung adenocarcinoma and C6 rat glioma cell lines. The study highlighted the potential of these derivatives as orally bioavailable anticancer agents due to their favorable ADME properties and their ability to inhibit Akt and FAK, key proteins involved in cancer progression Altıntop, M., Sever, B., Çiftçi, G. A., Turan-Zitouni, G., Kaplancıklı, Z. A., & Özdemir, A. (2018). European Journal of Medicinal Chemistry, 155, 905-924.

  • MMP-9 Inhibition for Cancer Therapy : Another study by Özdemir et al. (2017) synthesized and evaluated oxadiazole, thiadiazole, and triazole derivatives for their anticancer effects, specifically targeting Matrix metalloproteinases (MMPs) due to their role in tumor progression. The derivatives showed promising cytotoxic effects and significant inhibition of MMP-9, suggesting their therapeutic potential in lung adenocarcinoma and glioma treatment Özdemir, A., Sever, B., Altıntop, M., Temel, H., Atlı, Ö., Baysal, M., & Demirci, F. (2017). Molecules, 22(7).

Pharmacological Applications

  • Analgesic Activity : Research into triazoles and triazolothiadiazines derivatives, starting from the similar core structure, demonstrated promising analgesic activity. This underscores the broader pharmacological potential of compounds derived from tetrahydronaphthalene Turan-Zitouni, G., Kaplancıklı, Z., Erol, K., & Kılıç, F. (1999). Farmaco, 54(4), 218-223.

  • Antiviral Activity : El‐Sayed et al. (2009) synthesized 5-[(naphthalen-5-yloxy)methyl]-1,3,4-oxadiazole derivatives, evaluating their antiviral activity against HIV-1. Some compounds demonstrated moderate to high antiviral activity, highlighting the potential for developing new antiretroviral drugs El‐Sayed, W., El-Essawy, F., Ali, O., Nasr, B., Abdalla, M., & Abdel-Rahman, A. (2009). Zeitschrift für Naturforschung C, 64, 773-778.

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-15-6-10-19(11-7-15)30(27,28)13-12-20(26)23-22-25-24-21(29-22)18-9-8-16-4-2-3-5-17(16)14-18/h6-11,14H,2-5,12-13H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGIUKOKRIHTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

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